molecular formula C14H16N2O3S B2708993 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034277-54-6

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2708993
CAS No.: 2034277-54-6
M. Wt: 292.35
InChI Key: VDHSUTZJWHOPMC-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and oncology research. While specific biological data for this compound is not currently available in the scientific literature, its core structure is based on the biologically active 2-pyridone and dihydropyridone pharmacophores. The 2-pyridone scaffold is a privileged structure in drug discovery, found in marketed drugs and known for its ability to engage in key hydrogen bonding and other weak interactions with biological targets, thereby inhibiting various enzymes . Compounds featuring this scaffold have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and potent antitumor effects . Specifically, dihydropyridine-3-carboxamide derivatives have been identified as potential inhibitors of receptor tyrosine kinases, such as c-Met, which plays a pivotal role in oncogenesis and tumor progression . Furthermore, structurally similar pyridone-carboxamide compounds have been developed as potent and selective inhibitors of epigenetic targets like EZH2, a histone methyltransferase that is a key oncology target for B-cell lymphomas . The inclusion of the thiophene moiety may influence the compound's electronic properties and its interaction with hydrophobic protein pockets. This combination of features makes this compound a promising scaffold for researchers investigating new therapeutic agents, particularly in the fields of kinase and epigenetic inhibitor development. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSUTZJWHOPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide, with the CAS number 2034277-54-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of 292.36 g/mol. The compound contains a dihydropyridine core substituted with a methoxy group and a thiophenyl ethyl group, which may influence its biological activity.

PropertyValue
CAS Number2034277-54-6
Molecular FormulaC₁₄H₁₆N₂O₃S
Molecular Weight292.36 g/mol

Antibacterial Activity

Recent studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, related structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Case Study: Structure-Activity Relationship

A study examining various derivatives of pyridine and thiophene compounds demonstrated that substitutions at specific positions significantly affect antibacterial potency. For example, introducing different substituents on the pyridine ring altered the MIC values considerably, indicating a strong correlation between chemical structure and biological efficacy .

The proposed mechanism for the antibacterial activity of this class of compounds involves several pathways:

  • Inhibition of Protein Synthesis : The compounds may interfere with ribosomal function, thereby inhibiting bacterial growth.
  • Disruption of Nucleic Acid Synthesis : By affecting the synthesis pathways, these compounds can prevent bacterial replication and survival.
  • Biofilm Formation Inhibition : Some derivatives have shown moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating biofilm-associated infections .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine is limited, studies on similar compounds suggest that modifications can enhance bioavailability and reduce toxicity. For example, alterations in lipophilicity and polar surface area can lead to improved absorption rates and lower systemic toxicity .

Scientific Research Applications

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for various therapeutic applications:

  • Antioxidant Activity : Studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine derivatives possess significant antioxidant properties, which can protect cells from oxidative stress and damage .
  • Anti-inflammatory Effects : Research has shown that related dihydropyridine derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents .

Therapeutic Applications

The therapeutic implications of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide can be categorized into several areas:

Cardiovascular Health

Dihydropyridine derivatives are well-known calcium channel blockers. This compound may exhibit similar effects, potentially leading to applications in managing hypertension and other cardiovascular conditions.

Neurological Disorders

Given its antioxidant and anti-inflammatory properties, this compound may also have neuroprotective effects. Research into its ability to mitigate neurodegenerative diseases such as Alzheimer's or Parkinson's could be a promising area of study.

Cancer Treatment

Preliminary studies suggest that compounds with thiophene moieties can have anticancer effects. Investigating the mechanisms through which this compound affects cancer cell proliferation and apoptosis could provide insights into novel cancer therapies.

Chemical Reactions Analysis

General Chemical Reactions of Dihydropyridines

Dihydropyridines can undergo various chemical reactions typical for their class, including:

  • Oxidation : Dihydropyridines can be oxidized to form pyridines, which often results in a loss of biological activity due to structural changes .

  • Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.

  • Nucleophilic Substitution : The presence of a thiophenyl group allows for potential nucleophilic substitution reactions, which could modify the compound's pharmacological properties.

Potential Reaction Pathways

Given the structure of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide , potential reaction pathways include:

  • Oxidation to Pyridine : This reaction would involve the conversion of the dihydropyridine ring to a fully aromatic pyridine ring, likely affecting its biological activity.

  • Modification of the Thiophenyl Group : The thiophenyl group could undergo various modifications, such as electrophilic substitution or metal-catalyzed coupling reactions, to introduce new functional groups.

  • Hydrolysis of the Carboxamide : This reaction would result in the formation of a carboxylic acid, potentially altering the compound's solubility and pharmacokinetic properties.

Analytical Techniques for Characterization

To characterize the intermediates and final products of these reactions, analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and purity of organic compounds.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns of compounds.

  • High-Performance Liquid Chromatography (HPLC) : Essential for separating and quantifying reaction mixtures.

Data and Research Findings

While specific data on This compound is limited, research on similar dihydropyridines suggests that these compounds can exhibit significant biological activity, including potential antidiabetic effects . The structural modifications through chemical reactions can significantly impact their pharmacological profiles.

Table: Potential Chemical Reactions and Their Effects

Reaction TypePotential ProductsEffects on Biological Activity
OxidationPyridine derivativeLikely decrease in activity
HydrolysisCarboxylic acidAltered solubility and PK
Nucleophilic SubstitutionModified thiophenyl groupVariable effects depending on substituent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyridine Family

4-Methoxy-1-Methyl-6-Oxo-N-((2-(Thiophen-3-Yl)Pyridin-4-Yl)Methyl)-1,6-Dihydropyridine-3-Carboxamide
  • Core Structure : 1,6-dihydropyridine.
  • Key Differences :
    • Thiophene substitution at the 3-position (vs. 2-position in the target compound).
    • Carboxamide side chain replaced with a pyridin-4-ylmethyl group.
  • The pyridinylmethyl substituent increases rigidity and hydrogen-bonding capacity compared to the flexible ethyl chain in the target compound .
N,N-Dimethyl-6-Oxo-4-Phenyl-1,6-Dihydropyridine-3-Carboxamide (CAS 1420874-80-1)
  • Core Structure : 1,6-dihydropyridine.
  • Key Differences :
    • Phenyl group at position 4 (vs. methoxy).
    • N,N-dimethyl substitution on the carboxamide (vs. thiophen-2-yl ethyl).

Analogues with Alternative Core Structures

(S)-5-Methoxy-N-Propyl-N-[2-(Thiophen-2-Yl)Ethyl]-1,2,3,4-Tetrahydronaphthalen-2-Amine (Rotigotine Related Compound H RS)
  • Core Structure : 1,2,3,4-tetrahydronaphthalene.
  • Key Differences :
    • Methoxy group at position 5 (vs. position 4 in dihydropyridine).
    • Propylamine side chain (vs. carboxamide).
  • Implications: The tetrahydronaphthalene core introduces a bicyclic system, enhancing steric bulk and conformational restraint.
N-{4-Fluoro-5-[2-(Morpholin-4-Yl)Pyrimidin-5-Yl]-2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-Yl]Phenyl}-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide
  • Core Structure : 1,6-dihydropyridine.
  • Key Differences :
    • Trifluoromethyl group at position 4 (vs. methoxy).
    • Complex phenyl substituent with fluorinated and heterocyclic groups.
  • Implications : The trifluoromethyl group increases metabolic stability and electronegativity, while the bulky phenyl substituent may improve selectivity for hydrophobic binding pockets .

Structural Comparison Table

Compound Core Structure Position 4 Substituent Carboxamide Substituent Thiophene Position Molecular Features
Target 1,6-Dihydropyridine Methoxy N-(2-(thiophen-2-yl)ethyl) 2-yl Flexible side chain, moderate lipophilicity
A 1,6-Dihydropyridine Methoxy N-(pyridin-4-ylmethyl) 3-yl Rigid side chain, enhanced π-stacking
B 1,6-Dihydropyridine Phenyl N,N-dimethyl N/A High hydrophobicity, reduced H-bonding
C Tetrahydronaphthalene Methoxy (pos. 5) Propylamine 2-yl Bicyclic core, steric hindrance
D 1,6-Dihydropyridine Trifluoromethyl Complex phenyl N/A High electronegativity, metabolic stability

Implications of Structural Variations

  • Thiophene Position : 2-yl substitution (target compound) optimizes π-orbital alignment for receptor binding compared to 3-yl .
  • Substituent Effects : Methoxy groups (electron-donating) enhance solubility, while trifluoromethyl (electron-withdrawing) groups improve stability but reduce polarity .

Q & A

What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Level : Basic
Methodological Answer :
Synthesis typically involves cyclocondensation of substituted pyridine precursors with thiophene-containing amines. Key steps include:

  • Use of boron trifluoride etherate or similar catalysts for cyclization (common in dihydropyridine syntheses) .
  • Optimization of solvent polarity (e.g., DMF vs. THF) to enhance intermediate stability.
  • Temperature control (60–80°C) to minimize side reactions like oxidation of the thiophene moiety .
  • Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the carboxamide derivative .

Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation address ambiguities?

Level : Basic
Methodological Answer :

  • NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., methoxy group at C4, thiophene ethyl linkage). Compare chemical shifts with analogous dihydropyridines .
  • IR : Confirm carbonyl (C=O) and amide (N-H) stretches. Overlapping peaks (e.g., C-O vs. C-N) require deconvolution .
  • Mass Spectrometry : High-resolution MS to distinguish molecular ion ([M+H]⁺) from fragmentation products, especially from the labile dihydropyridine ring .

How does the compound’s solubility profile vary across solvents, and what approaches ensure accurate physicochemical determination?

Level : Basic
Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Low solubility in aqueous buffers necessitates DMSO stock solutions for biological assays .
  • LogP Determination : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .

What strategies are employed to investigate structure-activity relationships (SAR) for enzymatic inhibition?

Level : Advanced
Methodological Answer :

  • Analog Synthesis : Modify thiophene substituents (e.g., bromination) or methoxy group position to assess electronic effects on target binding .
  • Enzymatic Assays : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases). Normalize activity to control inhibitors and apply Michaelis-Menten analysis .

How can metabolic stability in hepatic microsomal assays be assessed, and how are interspecies variations addressed?

Level : Advanced
Methodological Answer :

  • In Vitro Models : Incubate with human/rodent liver microsomes, quantify parent compound depletion via LC-MS/MS. Include NADPH cofactor controls .
  • Interspecies Adjustment : Normalize clearance rates to cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .

How to resolve contradictions between computational binding predictions and empirical data?

Level : Advanced
Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to identify flexible binding modes .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants, adjusting for solvent effects .

What chromatographic methods optimize separation from intermediates/degradants?

Level : Basic
Methodological Answer :

  • HPLC : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor at 254 nm for dihydropyridine absorbance .
  • TLC : Silica plates with ethyl acetate:hexane (3:7); visualize under UV or iodine vapor .

Which in vivo models are suitable for pharmacokinetic studies, and what statistical validation is required?

Level : Advanced
Methodological Answer :

  • Rodent Models : Administer IV/PO doses in Sprague-Dawley rats, collect plasma samples at 0–24h. Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ .
  • Validation : Power analysis (n ≥ 6) to ensure ±20% confidence intervals; ANOVA for dose-response significance .

How does the thiophene substituent influence electronic configuration, and which quantum methods model this?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; analyze HOMO-LUMO gaps and electrostatic potential maps for thiophene’s electron-rich nature .
  • Comparative Studies : Contrast with phenyl or furan analogs to quantify resonance effects on carboxamide reactivity .

What quality control protocols ensure batch-to-batch consistency?

Level : Basic
Methodological Answer :

  • Purity Checks : ≥95% purity via HPLC; residual solvent analysis (GC-MS) for synthesis solvents (e.g., DMF) .
  • Reference Standards : Cross-validate with commercial or in-house characterized batches using FTIR and melting point .

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